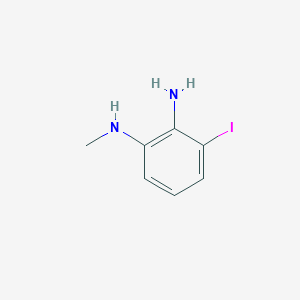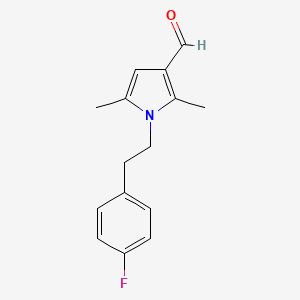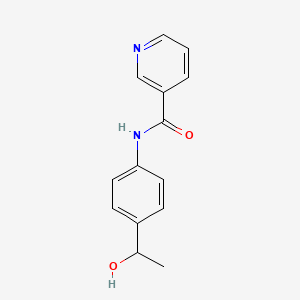![molecular formula C7H12N2O B15228185 2-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B15228185.png)
2-Amino-6-azaspiro[3.4]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-azaspiro[34]octan-7-one is a chemical compound with the molecular formula C7H13N2O It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom
Preparation Methods
The synthesis of 2-Amino-6-azaspiro[3.4]octan-7-one can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
2-Amino-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-azaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-azaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are known to modulate various cellular processes, including pain perception. By antagonizing these receptors, the compound can enhance the analgesic effects of mu-opioid receptor agonists like morphine, thereby reducing the required dosage and mitigating tolerance development .
Comparison with Similar Compounds
2-Amino-6-azaspiro[3.4]octan-7-one can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: This compound shares a similar core structure but differs in its functional groups and specific receptor interactions.
2-Oxa-6-azaspiro[3.4]octan-7-one: This derivative contains an oxygen atom in place of one of the nitrogen atoms, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific sigma-1 receptor antagonistic activity, which distinguishes it from other spirocyclic compounds and highlights its potential in pain management research.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-amino-6-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C7H12N2O/c8-5-1-7(2-5)3-6(10)9-4-7/h5H,1-4,8H2,(H,9,10) |
InChI Key |
FFUAHMGHJOMGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)NC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



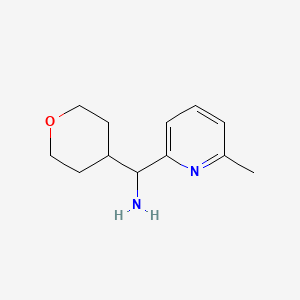
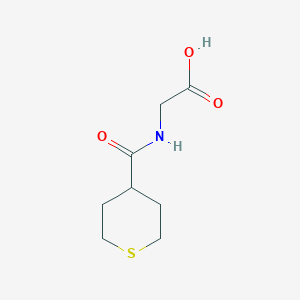
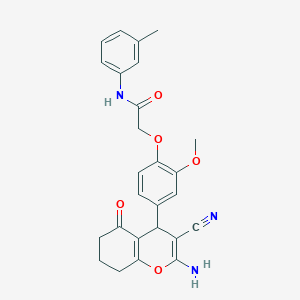
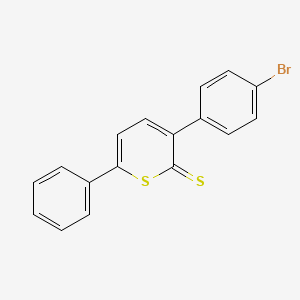
![4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15228151.png)
![2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15228158.png)
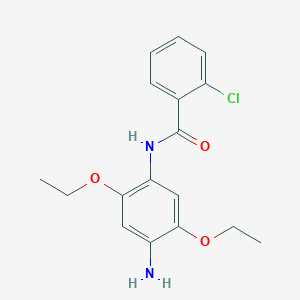
![[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B15228164.png)
![Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15228175.png)
![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)
